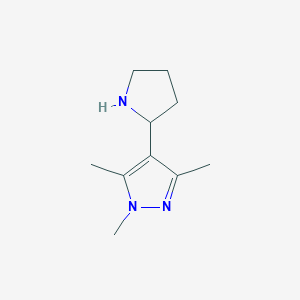
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
描述
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a novel compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 216.3 g/mol, and is composed of a pyrazole core with three methyl groups and a pyrrolidine side chain. Due to its unique structure, 1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been found to possess a number of interesting properties, including a high affinity for proteins and a low toxicity. In
科学研究应用
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including inhibitors of the enzyme phosphodiesterase 4 (PDE4). In addition, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for the storage of hydrogen and other gases. It has also been used in the synthesis of polymers-based nanomaterials for applications in drug delivery, tissue engineering, and biosensing.
作用机制
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been found to have a high affinity for proteins, which is believed to be due to its unique structure. The pyrazole core is thought to interact with the protein through hydrogen bonding, while the pyrrolidine side chain is believed to interact with the protein through van der Waals forces. In addition, the methyl groups are believed to interact with the protein through hydrophobic interactions.
Biochemical and Physiological Effects
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of several important physiological processes, including learning, memory, and mood. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound with a low toxicity. In addition, it has a high affinity for proteins, which makes it useful for a variety of applications. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has a wide range of potential applications in scientific research. It could be used to develop new drugs for the treatment of diseases such as Alzheimer’s and Parkinson’s. It could also be used to develop new materials for applications in drug delivery, tissue engineering, and biosensing. In addition, it could be used to develop new catalysts for the synthesis of a variety of compounds. Finally, it could be used to develop new methods for the detection of specific proteins or other molecules.
属性
IUPAC Name |
1,3,5-trimethyl-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-10(8(2)13(3)12-7)9-5-4-6-11-9/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQKCBHWDUCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



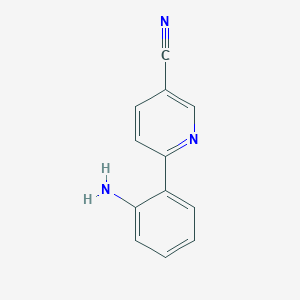
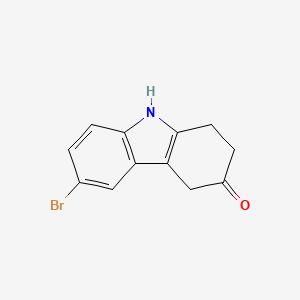
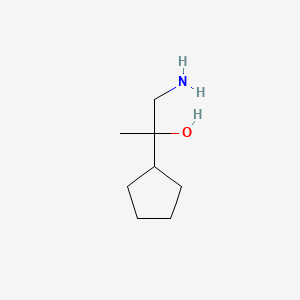


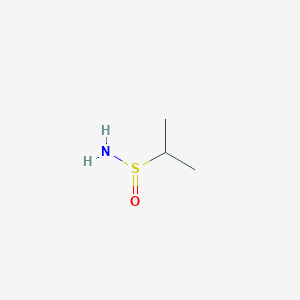
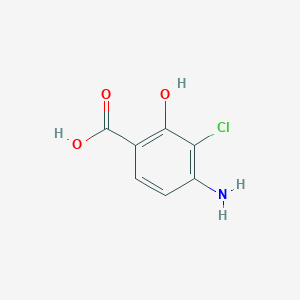
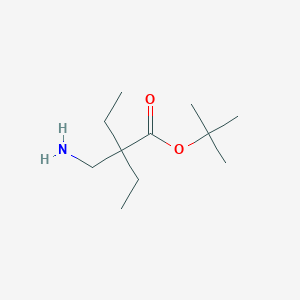
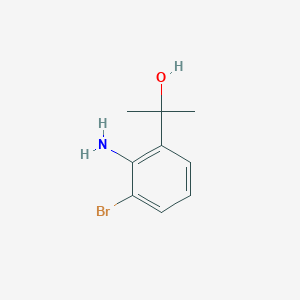

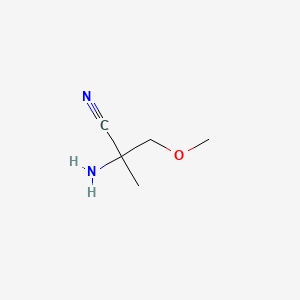
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
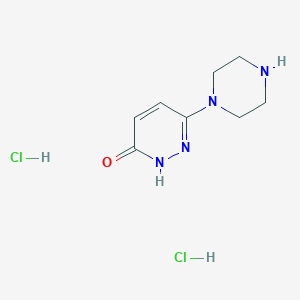
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)